molecular formula C10H14N4O3 B15189288 Isbufylline metabolite I CAS No. 137235-83-7

Isbufylline metabolite I

Cat. No.: B15189288
CAS No.: 137235-83-7
M. Wt: 238.24 g/mol
InChI Key: GNWJJBIOMXOTHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isbufylline metabolite I, also known as 1-methyl-7-(2-hydroxy-2-methyl-propyl) xanthine, is a primary metabolite of isbufylline. Isbufylline is a xanthine derivative with bronchodilator properties, primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease. The metabolite is formed through the biotransformation of isbufylline in the human body and is excreted via renal pathways .

Properties

CAS No.

137235-83-7

Molecular Formula

C10H14N4O3

Molecular Weight

238.24 g/mol

IUPAC Name

7-(2-hydroxy-2-methylpropyl)-1-methyl-3H-purine-2,6-dione

InChI

InChI=1S/C10H14N4O3/c1-10(2,17)4-14-5-11-7-6(14)8(15)13(3)9(16)12-7/h5,17H,4H2,1-3H3,(H,12,16)

InChI Key

GNWJJBIOMXOTHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=NC2=C1C(=O)N(C(=O)N2)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isbufylline metabolite I involves the hydroxylation of the isopropyl group attached to the xanthine core. This can be achieved through various synthetic routes, including:

    Hydroxylation using oxidizing agents: The isopropyl group can be hydroxylated using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide in the presence of a catalyst like iron or copper salts.

    Biotransformation: Enzymatic hydroxylation using microbial or mammalian enzymes can also be employed to achieve the desired hydroxylation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale biotransformation processes. These processes utilize microbial cultures or isolated enzymes to convert isbufylline into its metabolite. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Structural Identification and Formation

Isbufylline metabolite I is a primary oxidative derivative of Isbufylline, formed via hepatic metabolism in humans. Its structure includes:

  • A xanthine core (1-methylxanthine)

  • A 2-hydroxy-2-methyl-propyl substituent at the 7-position .

Key metabolic reactions :

  • Hydroxylation : The parent compound undergoes hydroxylation at the 2-methyl-propyl side chain, introducing a hydroxyl group .

  • Demethylation : Partial demethylation at the 1-position of the xanthine ring may occur, though this pathway is less prominent compared to hydroxylation .

Quantitative Metabolic Profile

In humans, this compound accounts for 49% of the excreted drug in urine, making it the dominant metabolite (Table 1) .

Parameter Value
Urinary excretion (%)49
Plasma concentration (µg/mL)Detected but not quantified
Major elimination routeRenal

Chemical Stability and Reactivity

  • pH Sensitivity : The hydroxyl group on the side chain increases solubility in aqueous environments but may render the compound susceptible to pH-dependent degradation under acidic conditions .

  • Oxidative Stability : No spontaneous oxidative reactions were reported, suggesting stability under physiological conditions .

Analytical Characterization

Metabolite I was identified using:

  • HPLC : Retention time matched synthetic standards .

  • GC-MS : Fragmentation patterns confirmed the hydroxylated side chain (m/z peaks at 189.0657 [M+H]⁺) .

  • NMR : ¹H-NMR signals at δ 2.77 (CH₃) and δ 8.36–7.89 (aromatic protons) validated the structure .

Comparative Metabolism Across Species

While human data dominate, metabolite I’s formation has been studied in rabbits:

  • Rabbit Model : Similar hydroxylation pathways were observed, but excretion rates differ (Table 2) .

Species Excretion Rate (%) Primary Detected Matrix
Human49Urine
Rabbit38Blood and Urine

Scientific Research Applications

Isbufylline metabolite I has several scientific research applications, including:

    Pharmacokinetics and Metabolism Studies: It is used to study the metabolism and pharmacokinetics of isbufylline in humans and animals.

    Drug Development: It serves as a reference compound in the development of new bronchodilator drugs.

    Biochemical Research: It is used in biochemical studies to understand the enzymatic pathways involved in xanthine metabolism.

    Toxicology Studies: It is used in toxicology studies to assess the safety and potential side effects of isbufylline and its metabolites.

Mechanism of Action

Isbufylline metabolite I exerts its effects primarily through the inhibition of phosphodiesterase enzymes. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in bronchodilation and relaxation of smooth muscles. The metabolite also has anti-inflammatory properties, which contribute to its therapeutic effects in respiratory conditions .

Comparison with Similar Compounds

Similar Compounds

    Theophylline: Another xanthine derivative with bronchodilator properties.

    Aminophylline: A complex of theophylline and ethylenediamine with similar pharmacological effects.

    Caffeine: A xanthine derivative with central nervous system stimulant properties.

Uniqueness

Isbufylline metabolite I is unique due to its specific hydroxylation pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. Unlike theophylline and caffeine, this compound has a more targeted action on the respiratory system, making it a valuable compound in the treatment of respiratory conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.